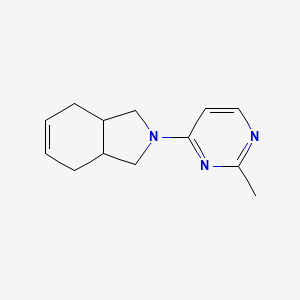
2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole is an organic compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Mécanisme D'action
The mechanism of action of 2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole is not fully understood. However, one study found that this compound may inhibit the activity of an enzyme involved in cancer cell growth. Another study found that this compound may inhibit the activity of a viral enzyme involved in viral replication.
Biochemical and Physiological Effects:
2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole has been found to have potential biochemical and physiological effects. One study found that this compound may induce apoptosis, or programmed cell death, in cancer cells. Another study found that this compound may have anti-inflammatory activity, as it was able to reduce the production of inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole in lab experiments is its potential biological activity. This compound has been found to have potential anticancer and antiviral activity, as well as potential use as a fluorescent probe for imaging biological systems. However, one limitation of using this compound in lab experiments is its limited availability, as it is not commercially available and must be synthesized in the lab.
Orientations Futures
There are several future directions for the study of 2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole. One direction is to further explore its potential anticancer and antiviral activity, as well as its potential use as a fluorescent probe for imaging biological systems. Another direction is to further investigate its mechanism of action and potential biochemical and physiological effects. Additionally, future studies could focus on optimizing the synthesis method for this compound to increase its availability for use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole can be achieved through a multistep process. One method involves the reaction of 2-methylpyrimidine-4-carboxylic acid with 1,3-cyclohexanedione in the presence of a catalyst to form the desired compound. Another method involves the reaction of 2-methylpyrimidine-4-carboxylic acid with 1,3-cyclohexanedione in the presence of a reducing agent to form the intermediate compound, which is then further reacted with an acid to form the desired compound.
Applications De Recherche Scientifique
2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole has been studied for its potential use in scientific research. One study found that this compound has potential anticancer activity, as it was able to inhibit the growth of cancer cells in vitro. Another study found that this compound has potential antiviral activity, as it was able to inhibit the replication of a virus in vitro. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
2-(2-methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-14-7-6-13(15-10)16-8-11-4-2-3-5-12(11)9-16/h2-3,6-7,11-12H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZQDJZEXXTTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CC3CC=CCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7633635.png)
![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one](/img/structure/B7633642.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone](/img/structure/B7633651.png)
![(4-Hydroxy-2-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633662.png)
![N-[1-(4-cyanophenyl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide](/img/structure/B7633666.png)
![[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633672.png)
![(2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633678.png)
![1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-(5-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7633684.png)
![2-ethyl-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7633689.png)
![2-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]cyclohexane-1-carboxamide](/img/structure/B7633694.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B7633695.png)
![2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7633701.png)
![N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B7633709.png)
![[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633712.png)